molecular formula C7H15BrO B592576 6-Bromo-4-methyl-1-hexanol CAS No. 1610613-76-7

6-Bromo-4-methyl-1-hexanol

Cat. No.: B592576
CAS No.: 1610613-76-7
M. Wt: 195.1
InChI Key: HCHXMTICQJNDCU-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1-hexanol is an organic compound with the molecular formula C7H15BrO. It belongs to the class of bromoalcohols, which are characterized by the presence of both a bromine atom and a hydroxyl group in their structure. This compound is used in various chemical syntheses and has applications in different fields, including organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-methyl-1-hexanol can be synthesized through several methods. One common approach involves the bromination of 4-methyl-1-hexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired bromoalcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 4-Methyl-1-hexanol.

    Oxidation: 4-Methylhexanal or 4-Methylhexanone.

    Reduction: 4-Methylhexane.

Scientific Research Applications

6-Bromo-4-methyl-1-hexanol is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Used in the preparation of polymers and other advanced materials.

    Pharmaceuticals: Acts as a building block for the synthesis of bioactive compounds.

    Biochemistry: Employed in the study of enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1-hexanol is primarily attributed to the reactivity of the bromine atom. The bromine atom acts as a nucleophile, initiating substrate attack and forming a bromonium ion. This intermediate can undergo various reactions depending on the reaction conditions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methyl-1-hexanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other scientific research applications .

Properties

IUPAC Name

6-bromo-4-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(4-5-8)3-2-6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHXMTICQJNDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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